Tinoridine Hydrochloride

Description

Properties

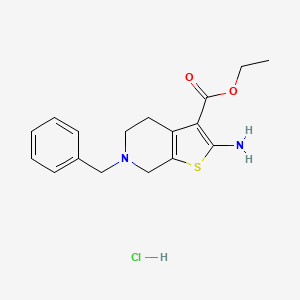

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQHEGFQZGATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-54-5 (Parent) |

Source

|

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60947048 |

Source

|

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25913-34-2, 24237-55-6 |

Source

|

| Record name | Tinoridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tinoridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID). The document delves into its classical anti-inflammatory pathways, as well as novel mechanisms of action, supported by available data and detailed experimental protocols.

Introduction

This compound is a thienopyridine derivative NSAID recognized for its analgesic and anti-inflammatory properties.[1] While its primary mechanism has been attributed to the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a broader and more complex pharmacological profile.[1][2] This guide will explore Tinoridine's dual impact on inflammation and cell death pathways, positioning it as a compound of significant interest for further therapeutic development.

Core Mechanisms of Action

This compound exerts its therapeutic effects through several distinct, yet potentially synergistic, mechanisms. These include the canonical inhibition of prostaglandin (B15479496) synthesis, potent antioxidant activities, and a novel role in the regulation of ferroptosis.

Inhibition of Cyclooxygenase (COX) Pathway

As a classical NSAID, the most well-established mechanism of Tinoridine is the inhibition of COX-1 and COX-2 enzymes.[2][3] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[4] By blocking COX enzymes, Tinoridine effectively reduces the production of pro-inflammatory prostaglandins like PGE2.[2][3][4]

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin H2 (PGH2).[4] PGH2 is further metabolized into various prostaglandins that drive the inflammatory response.[4] Tinoridine's inhibitory action on COX-1 and COX-2 curtails this cascade.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition by Tinoridine

Caption: Prostaglandin Synthesis Pathway and Tinoridine's Site of Action.

Inhibition of Ferroptosis via Nrf2 Pathway Activation

A novel and significant mechanism of Tinoridine is its ability to inhibit ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1][3] This action is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][5] Nrf2 is a master regulator of cellular antioxidant responses.[1]

Tinoridine has been shown to have a high binding affinity for the Nrf2 protein, promoting its expression and activity.[5] Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of downstream antioxidant enzymes, most notably Glutathione Peroxidase 4 (GPX4).[3] GPX4 is a central suppressor of ferroptosis.[3] Knockdown of Nrf2 has been shown to reverse the protective effects of Tinoridine against ferroptosis.[5]

Signaling Pathway: Nrf2-Mediated Ferroptosis Inhibition by Tinoridine

Caption: Nrf2 Pathway Activation by Tinoridine to Inhibit Ferroptosis.

Antioxidant and Free-Radical Scavenging Activity

Tinoridine demonstrates potent free-radical scavenging and antiperoxidative properties independent of the Nrf2 pathway.[6][7] It has been shown to reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), in a molar ratio of approximately 1:2.[7] Furthermore, Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by systems that generate hydroxyl radicals.[7] This direct antioxidant activity contributes to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.

Other Mechanisms

-

Lysosomal Membrane Stabilization : Tinoridine at concentrations of 10-100 μM has been shown to stabilize rat liver and kidney lysosomal membranes in vitro, inhibiting the spontaneous release of enzymes like acid phosphatase that contribute to tissue damage during inflammation.[8]

-

Inhibition of Leukocyte Migration : Some reports suggest that Tinoridine may inhibit the migration of leukocytes to inflamed tissues, thereby preventing the amplification of the inflammatory response.

-

Modulation of Cytokine Activity : Tinoridine may also influence the production and activity of cytokines, which are key signaling proteins in the immune and inflammatory responses.

Effect on Bradykinin (B550075) Synthesis

Bradykinin is a potent inflammatory mediator.[9] However, based on currently available scientific literature, there is no direct evidence to suggest that the mechanism of action of this compound involves the inhibition of bradykinin synthesis or its signaling pathway. Its primary effects are centered on the prostaglandin and Nrf2 pathways.

Quantitative Data

A significant challenge in the clinical and preclinical assessment of Tinoridine is the limited availability of publicly accessible quantitative data, such as IC50 values for COX inhibition.[10] The following tables summarize the known qualitative effects and provide context by comparing them with established data for other NSAIDs.

Table 1: Summary of this compound's Mechanistic Actions

| Mechanism of Action | Effect | Concentration/Dose | Model System |

| COX Inhibition | Inhibition of Prostaglandin Synthesis | Not Publicly Available | In vitro / In vivo |

| Nrf2 Pathway | Promotes Nrf2 expression and activity | Not Publicly Available | Nucleus Pulposus Cells |

| Ferroptosis | Rescues RSL3-induced ferroptosis | Not Publicly Available | Nucleus Pulposus Cells |

| Antioxidant Activity | Reduces DPPH free radical (1:2 molar ratio) | Not Applicable | Chemical Assay |

| Antiperoxidative Activity | Inhibits lipid peroxidation | Not specified | Rat Liver Microsomes |

| Lysosomal Stabilization | Inhibits acid phosphatase release | 10 - 100 µM | Rat Liver Lysosomes |

| Hepatoprotection | Reduces CCl4-induced enzyme alterations | 100 mg/kg (p.o.) | Rats |

Table 2: Comparative COX Inhibition Profiles (Illustrative)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Tinoridine | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |

| Celecoxib | 15 | 0.04 | 375 |

| Diclofenac | 0.5 | 0.02 | 25 |

| Ibuprofen | 13 | 344 | 0.04 |

| Indomethacin | 0.1 | 5.3 | 0.02 |

| Note: Data for Celecoxib, Diclofenac, Ibuprofen, and Indomethacin are for reference and comparative context only. Specific values can vary based on the assay conditions. |

Key Experimental Protocols

Detailed methodologies are crucial for the scientific validation of Tinoridine's mechanism of action.

Protocol: Western Blot for Nrf2 Activation

This protocol is designed to assess the activation of the Nrf2 pathway in cell culture following Tinoridine treatment.

-

Cell Culture and Treatment : Seed cells (e.g., human nucleus pulposus cells) and allow them to adhere. Treat cells with various concentrations of Tinoridine (e.g., 10-100 µM) or vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensity using densitometry software and normalize to the loading control.

Workflow: Evaluating Anti-inflammatory and Cytoprotective Effects

Caption: General Experimental Workflow for Evaluating Tinoridine.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard preclinical model to evaluate the acute anti-inflammatory activity of NSAIDs.

-

Animals : Use male Wistar rats (150-200 g).

-

Grouping : Divide animals into a vehicle control group, a positive control group (e.g., Indomethacin), and several Tinoridine-treated groups at various doses (e.g., 25, 50, 100 mg/kg).

-

Drug Administration : Administer Tinoridine or the respective control substance orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Conclusion

This compound is a thienopyridine-based NSAID with a multifaceted mechanism of action. While it functions as a classical COX inhibitor, its recently identified role as a potent inhibitor of ferroptosis via the activation of the Nrf2/GPX4 signaling pathway represents a significant advancement in understanding its therapeutic potential.[1][2] This dual mechanism, targeting both prostaglandin-mediated inflammation and a key cell death pathway, makes Tinoridine and its derivatives promising candidates for further investigation in a range of inflammatory and degenerative diseases.[1] The lack of publicly available quantitative data, particularly regarding its COX inhibition profile, underscores the need for further research to fully elucidate its clinical efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Tinoridine Hydrochloride as a Cyclooxygenase (COX) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the available scientific information on tinoridine hydrochloride as a COX inhibitor, including its mechanism of action, relevant experimental protocols, and its broader pharmacological profile. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, also known as Y-3642, has been investigated for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic effects are largely attributed to the modulation of prostaglandin (B15479496) synthesis through the inhibition of COX enzymes.[2] Beyond its primary anti-inflammatory action, tinoridine has demonstrated a multi-faceted mechanism of action that includes potent free-radical scavenging, antiperoxidative activities, and a novel role as an inhibitor of ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This guide focuses on its function as a COX inhibitor, presenting the current understanding of its action and the methodologies used to evaluate it.

Core Mechanism: Inhibition of Cyclooxygenase

The anti-inflammatory effects of this compound stem from its inhibition of both COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, tinoridine reduces the production of these pro-inflammatory signaling molecules.[1]

Caption: The inhibitory effect of this compound on the COX pathway.

Quantitative Data

Specific quantitative data for tinoridine, such as the half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition, are not extensively reported in publicly accessible scientific literature.[1] This represents a significant gap in the complete assessment of its therapeutic potential.[1] For comparative purposes, a structured table is provided below, which would typically house such critical data.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Indomethacin (Reference) | ~0.1 | ~5.0 | ~0.02 |

| Celecoxib (Reference) | ~15.0 | ~0.04 | ~375 |

Reference values are approximate and can vary based on experimental conditions.

Experimental Protocols

The anti-inflammatory and COX-inhibiting properties of this compound can be assessed through various in vivo and in vitro assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used assay for evaluating NSAIDs.[1]

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and tinoridine-treated groups.

-

Administration: Tinoridine is administered orally at various doses. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro COX Inhibition Assay (General Protocol)

Protocol:

-

Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), combine the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Reaction Termination: After a defined period, stop the reaction (e.g., by adding a strong acid).

-

Quantification of Prostaglandins: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using methods like ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Broader Pharmacological Profile

Pharmacokinetics

Limited pharmacokinetic data for tinoridine in healthy subjects is available. Following oral administration, the plasma half-life is approximately 8.2 hours. Renal clearance is low, and renal failure does not significantly affect the pharmacokinetic parameters. A notable observation is the potential for a first-pass effect and an increase in bioavailability in the elderly.

Additional Mechanisms of Action

-

Free-Radical Scavenging: Tinoridine has demonstrated potent free-radical scavenging and antiperoxidative properties.[1] It can reduce stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit lipid peroxidation, which may contribute to its anti-inflammatory effects by mitigating oxidative stress.[1]

-

Ferroptosis Inhibition: Recent research has identified tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[4] This action is believed to be mediated through the activation of the Nrf2 signaling pathway.[1]

Conclusion

This compound is a multi-faceted anti-inflammatory agent with a primary mechanism of action centered on the inhibition of COX enzymes. While its efficacy has been demonstrated in preclinical models, a comprehensive understanding of its clinical potential is hampered by the lack of publicly available quantitative data, particularly its IC50 values for COX-1 and COX-2. Further research and the publication of existing data are crucial for the scientific community to fully evaluate the therapeutic promise of tinoridine as a COX inhibitor and for its other novel mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinoridine Hydrochloride and Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the modulation of the arachidonic acid cascade, specifically through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth exploration of the molecular interactions between tinoridine hydrochloride and the key enzymes in the prostaglandin synthesis pathway. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, also known as Y-3642, is a thienopyridine derivative that has been investigated for its therapeutic potential in managing pain and inflammation.[2] Like other NSAIDs, its pharmacological effects are largely attributed to its ability to interfere with the production of prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[1][3] Understanding the specific interactions of this compound with the enzymes of the prostaglandin pathway is crucial for its optimal therapeutic application and for the development of new anti-inflammatory agents. Beyond its primary mechanism, tinoridine also exhibits free-radical scavenging and antiperoxidative activities, which may contribute to its overall anti-inflammatory profile.[2][4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][4] COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins.[3][6][7]

-

COX-1 is constitutively expressed in many tissues and plays a role in various physiological processes, including platelet aggregation and protection of the gastric mucosa.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key contributor to the inflammatory response.[3]

By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.[1]

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Caption: Prostaglandin Synthesis Pathway and this compound's Site of Action.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound against COX enzymes.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| This compound | COX-1 | Data Not Available in Public Domain | Data Not Available in Public Domain | |

| This compound | COX-2 | Data Not Available in Public Domain | Data Not Available in Public Domain |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on prostaglandin synthesis and inflammation.

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

Microplate reader

Experimental Workflow:

Caption: Workflow for In Vitro COX Inhibition Assay.

Procedure:

-

Prepare the assay buffer containing Tris-HCl, hematin, and any necessary co-factors.

-

Add the purified COX-1 or COX-2 enzyme to the wells of a microplate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate, TMPD.

-

Immediately measure the change in absorbance at 603 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to COX activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of NSAIDs.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan solution (1% in saline)

-

This compound

-

Vehicle (e.g., carboxymethyl cellulose)

-

Plethysmometer

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into different groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.

-

Administer this compound or the vehicle orally.

-

After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Other Potential Mechanisms of Action

In addition to COX inhibition, this compound has been reported to possess other pharmacological properties that may contribute to its anti-inflammatory effects.

-

Free Radical Scavenging: Tinoridine has been shown to scavenge free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and to inhibit lipid peroxidation.[2][5] This antioxidant activity could help to reduce oxidative stress at the site of inflammation.

-

Inhibition of Leukocyte Migration: Tinoridine may also inhibit the migration of leukocytes to inflamed tissues, thereby reducing the amplification of the inflammatory response.[4]

Conclusion

This compound is a non-steroidal anti-inflammatory drug whose primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis.[1][4][6] This activity, along with its potential free-radical scavenging and leukocyte migration inhibitory effects, makes it an effective anti-inflammatory and analgesic agent. Further research to quantify its inhibitory potency against COX-1 and COX-2 and to fully elucidate its secondary mechanisms of action will provide a more complete understanding of its therapeutic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of tinoridine and other novel anti-inflammatory compounds.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Free Radical Scavenging Activity of Tinoridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine (B109012) hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) of the thienopyridine class, has demonstrated significant therapeutic potential beyond its established anti-inflammatory and analgesic effects.[1] Emerging research has illuminated its potent free radical scavenging and antiperoxidative properties, positioning it as a molecule of interest in the context of diseases associated with oxidative stress.[2][3] This technical guide provides a comprehensive overview of the in vitro methods used to evaluate the free radical scavenging activity of tinoridine, detailed experimental protocols, and an exploration of its primary molecular mechanism of action involving the Nrf2 signaling pathway.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

A pivotal mechanism underpinning the antioxidant effects of tinoridine is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by orchestrating the expression of a multitude of antioxidant and cytoprotective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to inducers such as tinoridine, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various antioxidant and detoxifying enzymes, thereby bolstering the cell's capacity to combat oxidative stress.[1]

Quantitative Data on Free Radical Scavenging Activity

A comprehensive review of publicly accessible scientific literature reveals a notable absence of specific quantitative data, such as IC50 values, for the free radical scavenging activity of Tinoridine Hydrochloride in common antioxidant assays. While its qualitative activity is well-documented, precise comparative values are not available.[1][2]

To provide a contextual framework for researchers, the following table summarizes the reported IC50 values for other non-steroidal anti-inflammatory drugs (NSAIDs) and standard antioxidants in various assays. It is crucial to note that these values are approximate and can vary based on specific experimental conditions.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide (B77818) Radical Scavenging IC50 (µM) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| Indomethacin | >1000 | ~200 | Data not readily available |

| Diclofenac | ~250 | ~15 | Data not readily available |

| Ibuprofen | >1000 | >1000 | Data not readily available |

| Ascorbic Acid (Vitamin C) | ~20-50 | ~10-30 | ~100-200 |

| Trolox | ~40-60 | ~5-15 | Data not readily available |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the free radical scavenging activity of compounds like tinoridine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, resulting in its neutralization and a color change from purple to yellow, which is measured spectrophotometrically.[1]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a dark bottle to prevent degradation.[1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

-

Assay Procedure:

-

Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to the wells of a 96-well microplate.

-

Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.

-

Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).[3]

-

-

Measurement: Measure the absorbance at approximately 734 nm.[3]

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Dismutase (SOD)-like Activity Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O2•−), which can be generated in situ by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., PMS-NADH) system. The superoxide radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT or WST-1), and the inhibition of this reaction is measured.

Protocol (using a WST-1 based kit as an example):

-

Reagent Preparation: Prepare a WST working solution and an enzyme (xanthine oxidase) working solution according to the manufacturer's instructions.

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer. A known SOD enzyme standard should be used to generate a standard curve.

-

Assay Procedure:

-

Add 20 µL of the sample solution, standard, or blank to the respective wells of a 96-well plate.

-

Add 200 µL of the WST working solution to each well.

-

Initiate the reaction by adding 20 µL of the enzyme working solution to each well except for the blank.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: The SOD-like activity (inhibition rate %) is calculated using the following equation: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100 The activity can also be expressed in units/mL by comparison to the standard curve.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often induced by a pro-oxidant in a biological membrane preparation (e.g., rat liver microsomes). The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) method.[2]

Protocol (TBARS method):

-

Preparation of Microsomes: Isolate liver microsomes from rats through differential centrifugation.

-

Induction of Lipid Peroxidation:

-

Prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., Tris-HCl), and an inducing system (e.g., ADP and FeSO4, or ascorbic acid and FeSO4).

-

Add various concentrations of this compound or a positive control (e.g., Vitamin E) to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Measurement of MDA:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with this compound to that of the control (without inhibitor).

Conclusion

This compound exhibits promising antioxidant properties, which are attributed to its direct free radical scavenging capabilities and, significantly, its activation of the Nrf2 signaling pathway.[1][3] This dual mechanism of action suggests its potential therapeutic utility in a range of pathologies where oxidative stress is a key etiological factor. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reliable evaluation of the free radical scavenging activities of tinoridine and other novel compounds. Further research is warranted to elucidate the specific quantitative antioxidant capacity of tinoridine to fully realize its therapeutic potential.

References

Tinoridine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class. This document provides an in-depth technical overview of the pharmacology and toxicology of Tinoridine Hydrochloride, synthesizing available preclinical and clinical data. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. Additionally, Tinoridine exhibits significant antioxidant properties through direct free-radical scavenging and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn inhibits ferroptosis. This guide details its multifaceted pharmacological effects, pharmacokinetic profile, and toxicological data. Experimental protocols for key assays are provided, and relevant signaling pathways are visualized to support further research and development.

Introduction

This compound (also known as Y-3642) is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] Its chemical structure, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, distinguishes it as a thienopyridine derivative.[2] While its primary therapeutic application has been in the management of pain and inflammation, recent research has unveiled novel mechanisms of action, including the inhibition of ferroptosis, an iron-dependent form of programmed cell death.[3] This guide aims to provide a comprehensive technical resource on the pharmacological and toxicological profile of this compound for researchers and professionals in drug development.

Pharmacology

This compound's pharmacological effects are multifaceted, stemming from its ability to modulate several key biological pathways involved in inflammation, oxidative stress, and cell death.

Mechanism of Action

Tinoridine's anti-inflammatory and analgesic effects are attributed to a combination of the following mechanisms:

-

Cyclooxygenase (COX) Inhibition: As a non-steroidal anti-inflammatory drug, Tinoridine's primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2).[1] This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

-

Free Radical Scavenging and Antioxidant Activity: Tinoridine possesses potent free-radical scavenging and antiperoxidative properties.[6] It has been shown to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit lipid peroxidation.[4][7] This antioxidant capacity helps mitigate oxidative stress at the site of inflammation.

-

Nrf2 Pathway Activation and Ferroptosis Inhibition: Recent studies have identified Tinoridine as a novel inhibitor of ferroptosis.[3] It is understood to activate the Nrf2 signaling pathway, a primary regulator of antioxidant responses.[8] This activation leads to the upregulation of antioxidant proteins, including Glutathione Peroxidase 4 (GPX4), which protects cells from oxidative stress and ferroptosis.[8]

-

Inhibition of Leukocyte Migration: Tinoridine has been demonstrated to inhibit the migration of leukocytes to inflamed tissues, thereby preventing the amplification of the inflammatory response.[6]

-

Modulation of Cytokine Activity: The compound may also influence the production and activity of cytokines, which are small proteins that play a crucial role in regulating immune and inflammatory responses.[6]

Pharmacodynamics

The pharmacodynamic effects of Tinoridine are a direct consequence of its mechanisms of action. The inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. Its antioxidant and ferroptosis-inhibiting properties may contribute to its therapeutic effects in conditions where oxidative stress and iron-dependent cell death are implicated.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Tinoridine HCl | Data not available | Data not available | Data not available |

| Celecoxib (B62257) | 9.4 | 0.08 | 0.0085 |

| Ibuprofen (B1674241) | >100 | 8.2 - 22.6 | >0.082 - 0.226 |

| Indomethacin | Data not available | Data not available | Data not available |

Note: The IC50 values for ibuprofen and celecoxib are sourced from a study on benzimidazole (B57391) analogs and are provided for comparative purposes.[9]

Pharmacokinetics

Pharmacokinetic studies of Tinoridine have been conducted in both humans and animals.

Human Pharmacokinetics: A study in healthy subjects and patients with renal failure following oral administration of Tinoridine revealed the following parameters:[10]

| Parameter | Value | Notes |

| Plasma Half-life (t½) | ~8.2 hours | Unaffected by renal failure. |

| Total Body Clearance (Cl/F) | Very high | Suggests a significant first-pass effect. |

| Renal Clearance | ~0.30 L/h | Indicates minimal renal excretion. |

| Dose Proportionality | No correlation between dose (200, 400, 800 mg) and Cmax or AUC. | Further supports a first-pass effect. |

| Effect of Age | Strong linear correlation between Cmax and age (r = 0.919) and AUC and age (r = 0.838). | Suggests increased bioavailability in the elderly. |

Animal Pharmacokinetics: Specific Cmax and AUC values for Tinoridine in preclinical animal models are not widely reported in the available literature. However, a method for the quantification of Tinoridine in rat plasma using HPLC-MS has been detailed, which is crucial for conducting such studies.

Toxicology

The toxicological profile of this compound has been evaluated through acute toxicity studies. Information on subchronic and genotoxicity is limited in the public domain.

Acute Toxicity

The median lethal dose (LD50) has been determined in mice and rats for both oral and intraperitoneal administration.

| Species | Route of Administration | LD50 |

| Mouse | Oral | 1601 mg/kg |

| Rat | Oral | >10200 mg/kg |

| Mouse | Intraperitoneal | 1600 mg/kg |

| Rat | Intraperitoneal | 1250 mg/kg |

Subchronic and Chronic Toxicity

Genotoxicity

There is no publicly available data on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo chromosomal aberration tests. These assays are critical for assessing the mutagenic potential of a compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Tinoridine's pharmacological activity are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g).

-

Groups:

-

Control group (vehicle).

-

Standard group (e.g., Indomethacin).

-

Tinoridine-treated groups (various doses).

-

-

Procedure:

-

Administer Tinoridine or the standard drug orally. The control group receives the vehicle.

-

One hour after administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group relative to the control group.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This in vitro assay measures the free radical scavenging capacity of a compound.

-

Reagents:

-

DPPH solution in methanol.

-

Tinoridine solutions at various concentrations.

-

Standard antioxidant (e.g., Ascorbic acid or Trolox).

-

-

Procedure:

-

Add different concentrations of Tinoridine or the standard to the DPPH solution in a 96-well plate.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Boyden Chamber Assay (Leukocyte Migration)

This assay is used to study the effect of a compound on cell migration, including that of leukocytes.

-

Apparatus: Boyden chamber with two compartments separated by a microporous membrane.

-

Cells: Isolated leukocytes.

-

Procedure:

-

Place the leukocyte suspension in the upper compartment of the Boyden chamber.

-

The lower compartment contains a chemoattractant (e.g., fMLP) with or without Tinoridine at various concentrations.

-

Incubate the chamber for a sufficient time to allow cell migration.

-

After incubation, fix and stain the membrane.

-

Count the number of cells that have migrated to the lower side of the membrane.

-

-

Data Analysis: Compare the number of migrated cells in the Tinoridine-treated groups to the control group (chemoattractant alone) to determine the inhibitory effect on migration.[4][9]

In Vitro Cytokine Production Assay

This assay assesses the effect of a compound on the production of inflammatory cytokines.

-

Cells: Peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of Tinoridine for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production (e.g., TNF-α, IL-6).

-

After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

-

Measure the concentration of the cytokines in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

-

Data Analysis: Compare the cytokine concentrations in the Tinoridine-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a complex pharmacological profile that extends beyond simple COX inhibition. Its well-documented antioxidant and free-radical scavenging activities, coupled with the more recently discovered role in Nrf2 pathway activation and ferroptosis inhibition, suggest a broader therapeutic potential. While its efficacy in preclinical models of inflammation is established, a notable gap exists in the public availability of specific quantitative data for key pharmacodynamic and toxicological parameters. Further research to determine the IC50 values for COX inhibition, quantify its antioxidant capacity with specific metrics, and conduct comprehensive subchronic and genotoxicity studies would be invaluable for a complete assessment of its therapeutic index and to guide future drug development efforts. The detailed experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to further elucidate the pharmacological and toxicological properties of this multifaceted compound.

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. benchchem.com [benchchem.com]

- 3. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - tcsc0039488 - Taiclone [taiclone.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Chemical and physical properties of Tinoridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile. Beyond its established role as a cyclooxygenase (COX) inhibitor, recent research has unveiled its potent antioxidant and cytoprotective properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and subsequent inhibition of ferroptosis. This technical guide provides an in-depth overview of the chemical and physical properties, mechanisms of action, and key experimental protocols related to this compound, intended to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is the hydrochloride salt of Tinoridine, a thienopyridine derivative. Its chemical and physical characteristics are summarized in the tables below.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1] |

| Molecular Weight | 352.9 g/mol | [1] |

| CAS Number | 25913-34-2 | [] |

| InChI Key | LMAQHEGFQZGATE-UHFFFAOYSA-N | [] |

| Canonical SMILES | CCOC(=O)C1=C(N)SC2=C1CCN(CC1=CC=CC=C1)C2.Cl |

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 234-235 °C (decomposition) | |

| Solubility | DMSO: 18 mg/mL (51.0 mM) Ethanol: ~2 mg/mL Water: Insoluble | [3] |

| Storage | Store at 4°C or -20°C, sealed, away from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month and at -80°C for up to 12 months. | [4] |

Mechanism of Action

This compound exhibits a complex mechanism of action, targeting multiple pathways involved in inflammation and cellular protection.

Inhibition of Cyclooxygenase (COX) Pathway

As a traditional NSAID, this compound's primary anti-inflammatory effect is attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5][6]

Antioxidant and Free Radical Scavenging Activity

This compound is a potent antioxidant and free radical scavenger.[7] It directly neutralizes free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibits lipid peroxidation.[8]

Inhibition of Ferroptosis via Nrf2 Pathway Activation

Recent studies have identified a novel mechanism of action for Tinoridine as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[9] Tinoridine activates the Nrf2 signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Tinoridine, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[9][10]

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of Tinoridine

A plausible synthetic route for Tinoridine involves the Gewald reaction.[8]

Materials:

-

1-benzyl-4-piperidone

-

Ethyl cyanoacetate (B8463686)

-

Elemental sulfur

-

Base (e.g., triethylamine (B128534) or morpholine)

-

Solvent (e.g., dimethylformamide or ethanol)

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent, add a catalytic amount of base.[8]

-

Stir the reaction mixture at a moderately elevated temperature (50-80°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and pour it into ice water.[8]

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield Tinoridine.[8]

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.[11][12]

Materials:

-

This compound (finely powdered and dried)

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Pack the dry, powdered this compound into a capillary tube to a height of 2-3 mm.[13]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat at a medium rate to approximately 20°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.[13][14]

-

Record the temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which it becomes completely liquid. This range is the melting point.[11][14]

Assessment of Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.[15]

Materials:

-

This compound

-

Selected solvent (e.g., water, buffers of different pH, DMSO)

-

Stoppered flasks or vials

-

Shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C)[16]

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a stoppered flask.

-

Agitate the flask in a shaker bath at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method like HPLC.[15][16]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of NSAIDs.[17][18]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Carrageenan (1% suspension in saline)

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and Tinoridine-treated groups (various doses).[17]

-

Administer this compound or the vehicle orally.[17]

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8][19]

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8][17]

-

Calculate the percentage inhibition of edema for each group compared to the control group.[8]

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging ability of a compound.[20]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.[20]

-

In a 96-well plate, add a specific volume of the Tinoridine solution to each well.[21]

-

Add the DPPH solution to each well. Use the solvent as a blank.[20]

-

Incubate the plate in the dark at room temperature for 30 minutes.[20][22][23]

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[20][21]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[20][21]

Conclusion

This compound is a promising pharmaceutical agent with a well-established anti-inflammatory profile and newly discovered cytoprotective mechanisms. Its ability to inhibit COX enzymes, scavenge free radicals, and, most notably, activate the Nrf2 signaling pathway to inhibit ferroptosis, highlights its potential for therapeutic applications beyond traditional NSAID indications. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its derivatives. Further research is warranted to fully elucidate its clinical efficacy and safety profile in various pathological conditions.

References

- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thinksrs.com [thinksrs.com]

- 12. Melting Point Test - CD Formulation [formulationbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. who.int [who.int]

- 17. benchchem.com [benchchem.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Tinoridine Hydrochloride CAS number and molecular structure

An In-depth Technical Guide to Tinoridine Hydrochloride

Abstract

This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, molecular structure, and mechanism of action. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information including its CAS number, quantitative data on its activity, and detailed experimental protocols. Furthermore, this guide presents visual diagrams of its key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical and Physical Properties

This compound, also known as Y-3642, is a thienopyridine derivative.[2][3] It is identified by the CAS number 25913-34-2.[2][4][5] The compound's chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 25913-34-2 | [2][4][5] |

| Molecular Formula | C17H21ClN2O2S | [4][5][6] |

| Molecular Weight | 352.88 g/mol | [2][4][7] |

| IUPAC Name | ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride | [4][8] |

| Synonyms | Y-3642, Nonflamin | [2][5][6] |

| Melting Point | 234-235°C (decomposes) | [5] |

| Solubility | DMSO: ≥ 31 mg/mL (87.85 mM) | [9][10] |

| Appearance | White to yellow solid | [7] |

Molecular Structure:

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects. Its primary modes of action are the inhibition of cyclooxygenase (COX) enzymes and the activation of the Nrf2 signaling pathway.[1][3][11]

Inhibition of Cyclooxygenase (COX) Pathway

As a non-steroidal anti-inflammatory drug, this compound's principal mechanism is the inhibition of COX enzymes (both COX-1 and COX-2).[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking COX activity, this compound effectively reduces prostaglandin (B15479496) synthesis, thereby mitigating the inflammatory response.[1][11]

Activation of the Nrf2 Signaling Pathway

Recent studies have highlighted Tinoridine's role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of cellular antioxidant responses.[3] Its activation by Tinoridine protects cells from oxidative stress, a significant contributor to inflammation-associated tissue damage.[3]

Other Mechanisms

In addition to its primary mechanisms, this compound also demonstrates:

-

Free radical scavenging: It can neutralize reactive oxygen species (ROS), protecting tissues from oxidative stress.[7][11]

-

Inhibition of leukocyte migration: It has been shown to prevent the migration of white blood cells to inflamed tissues, thus reducing the inflammatory response.[11]

-

Modulation of cytokine activity: It may influence the production and activity of cytokines, which are proteins that regulate immune and inflammatory responses.[11]

-

Stabilization of lysosomal membranes: By stabilizing these membranes, it helps prevent the release of enzymes that contribute to tissue damage during inflammation.[11]

Quantitative Data

The following table summarizes the available quantitative data regarding the activity and solubility of this compound.

| Parameter | Cell/System Type | Value | Reference(s) |

| Solubility in DMSO | - | ≥ 31 mg/mL (87.85 mM) | [9][10] |

| Inhibition of Lipid Peroxidation & Renin Release | Renin granule fraction | 5-100 µM (concentration-dependent) | [6] |

| Starting Concentration for Lysosomal Stability | Rat Liver and Kidney Lysosomes | 10 - 100 µM | [9] |

| Starting Concentration for Ferroptosis Inhibition / Nrf2 Activation | Nucleus Pulposus (NP) Cells | 10 - 50 µM | [9] |

| Starting Concentration for Anti-inflammatory Effects | RAW 264.7 Macrophages | 5 - 50 µM | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of a Stable Stock Solution

The preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, weigh 3.53 mg per 1 mL of DMSO.[12]

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Vortex the mixture thoroughly.[12]

-

Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 45-60°C water bath for 5-10 minutes or place it in a sonicator bath for 10-15 minutes.[12]

-

Visual Inspection: Ensure the final solution is clear and free of any particulate matter.[12]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7][12]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cell lines.[9]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

-

Tinoridine Treatment: Prepare serial dilutions of Tinoridine in the culture medium. Replace the existing medium with the Tinoridine-containing medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[9]

Western Blotting

Western blotting can be used to analyze the effect of this compound on protein expression levels, for instance, proteins involved in the COX or Nrf2 pathways.[9]

Procedure:

-

Cell Lysis: After treatment with Tinoridine, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[9]

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action primarily involving the inhibition of COX enzymes.[1] The discovery of its ability to activate the Nrf2 antioxidant pathway and inhibit ferroptosis opens new avenues for its therapeutic application in a broader range of inflammatory and oxidative stress-related diseases.[3] The data and protocols presented in this guide offer a solid foundation for further research and development of Tinoridine and its derivatives as next-generation anti-inflammatory drugs.

References

- 1. What is this compound used for? [synapse.patsnap.com]